
lithium;5-methyl-2H-thiophen-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;5-methyl-2H-thiophen-2-ide is an organolithium compound that features a thiophene ring substituted with a methyl group at the 5-position and a lithium atom at the 2-position. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-methyl-2H-thiophen-2-ide typically involves the reaction of 5-methyl-2H-thiophene with an organolithium reagent. One common method is the deprotonation of 5-methyl-2H-thiophene using n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures (around -78°C) to form the desired organolithium compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organolithium reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;5-methyl-2H-thiophen-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and other electrophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkyl-substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Lithium;5-methyl-2H-thiophen-2-ide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium;5-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile in various chemical reactions. The lithium atom enhances the nucleophilicity of the thiophene ring, allowing it to readily react with electrophiles. This property is exploited in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of lithium;5-methyl-2H-thiophen-2-ide, which lacks the methyl and lithium substituents.
2-Lithiothiophene: Similar to this compound but without the methyl group at the 5-position.
5-Methylthiophene: Lacks the lithium atom at the 2-position.
Uniqueness
This compound is unique due to the presence of both the methyl group and the lithium atom, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents enhances its utility in various synthetic and industrial applications .
Properties
CAS No. |
63762-42-5 |
|---|---|
Molecular Formula |
C5H5LiS |
Molecular Weight |
104.1 g/mol |
IUPAC Name |
lithium;5-methyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C5H5S.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1 |
InChI Key |
JRGKCHSSPMJFGZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=CC=[C-]S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


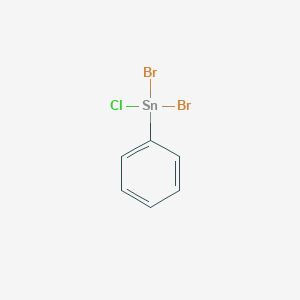
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
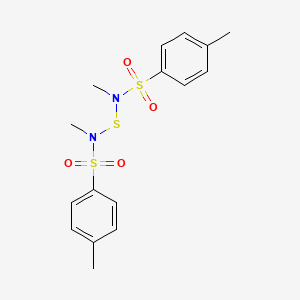
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
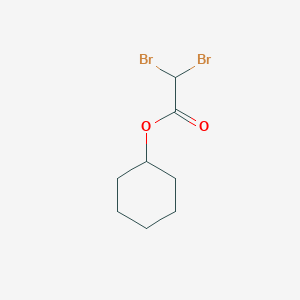
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
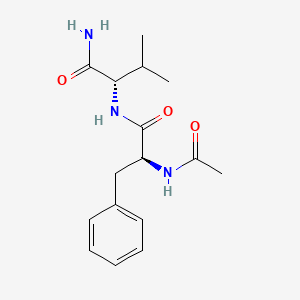
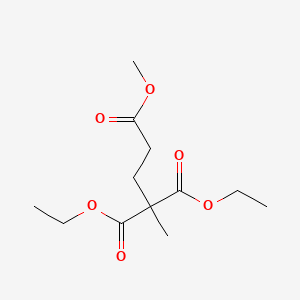
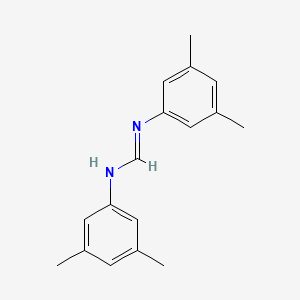
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

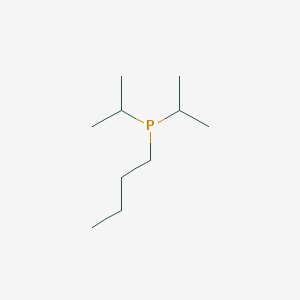
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
